molecular formula C14H22N2O B14275335 4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one CAS No. 128669-12-5

4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one

Cat. No.: B14275335
CAS No.: 128669-12-5
M. Wt: 234.34 g/mol
InChI Key: NEVAWUIZGNPLSZ-UHFFFAOYSA-N
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Description

4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one is an organic compound with the molecular formula C14H22N2O It is a derivative of pyridinone, characterized by the presence of a hexylamino group and two methyl groups attached to the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one typically involves the condensation of 2,5-dimethylpyridin-3-one with hexylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond between the hexylamine and the pyridinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The hexylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted pyridinone derivatives.

Scientific Research Applications

4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one involves its interaction with specific molecular targets. The hexylamino group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Hydroxyamino)methylidene]-2,5-dimethylpyridin-3(4H)-one
  • (4E)-4-[(Hexylamino)methylene]-5-(hydroxymethyl)-2-methyl-3(4H)-pyridinone

Uniqueness

4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexylamino group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.

Properties

CAS No.

128669-12-5

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

4-(hexyliminomethyl)-2,5-dimethylpyridin-3-ol

InChI

InChI=1S/C14H22N2O/c1-4-5-6-7-8-15-10-13-11(2)9-16-12(3)14(13)17/h9-10,17H,4-8H2,1-3H3

InChI Key

NEVAWUIZGNPLSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN=CC1=C(C(=NC=C1C)C)O

Origin of Product

United States

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